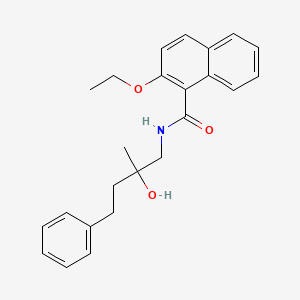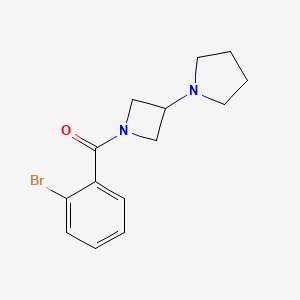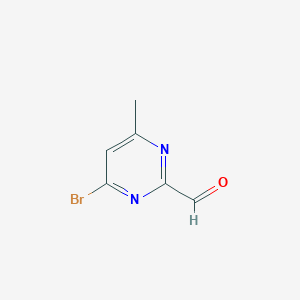
2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-naphthamide is a useful research compound. Its molecular formula is C24H27NO3 and its molecular weight is 377.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Histochemical Techniques
Complex naphthols and related compounds have been utilized as novel reagents for the demonstration of tissue oxidase activity. These compounds serve as a new class of histochemical reagents, offering advantages in stability and specificity for enzyme localization within tissues. Their application extends to the potential use in electron microscopy, owing to their ability to complex with various metals, which could enhance visualization of enzyme distribution and activity within biological samples (Burstone, 1959).
Catalysis and Green Chemistry
Naphthols and their derivatives have been investigated for their roles in catalytic processes, including the methylation of 2-naphthol. Such studies focus on developing greener, more sustainable chemical processes. For instance, catalytic methylation using dimethyl carbonate instead of traditional, more toxic methylating agents presents a more environmentally friendly approach to producing important intermediates used in pharmaceuticals (Yadav & Salunke, 2013).
Neurological Disease Research
The development and use of fluorescent and radiofluorinated naphthalene derivatives for imaging in living patients with Alzheimer’s disease highlight their application in medical diagnostics. These compounds can bind to neurofibrillary tangles and beta-amyloid plaques, allowing for non-invasive monitoring of disease progression and aiding in diagnostic assessments (Shoghi-Jadid et al., 2002).
Liquid Crystalline and Photophysical Properties
Research into naphthalene-based Schiff base-ester compounds has revealed their potential in creating novel liquid crystalline materials, which could be used in displays and other optical devices. Their mesomorphic behavior and liquid crystalline properties are of significant interest for material science applications (Thaker et al., 2012).
Antibacterial and Modulatory Activity
The investigation of naphthoquinone derivatives for their antibacterial properties showcases the potential of these compounds in developing new antimicrobial agents. Computational models and in vitro assays have been employed to evaluate their efficacy against bacterial strains, offering a pathway to new treatments for bacterial infections (Figueredo et al., 2020).
Propriétés
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-3-28-21-14-13-19-11-7-8-12-20(19)22(21)23(26)25-17-24(2,27)16-15-18-9-5-4-6-10-18/h4-14,27H,3,15-17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYDXQDUDYECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C)(CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2613546.png)

![1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613550.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2613552.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2613554.png)



![ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2613559.png)




